REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:11][C:10]([C:18]([OH:20])=[O:19])=[N:9]1.C(OC(C1C=C(N)N(C2C=CC=CC=2F)N=1)=O)C>>[C:3]1([N:8]2[C:12]([N:13]3[CH2:14][CH2:15][CH2:16][CH2:17]3)=[CH:11][C:10]([C:18]([OH:20])=[O:19])=[N:9]2)[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
1-(2-Fluoro-phenyl)-5-pyrrolidin-1-yl-1H-pyrazole-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(C=C1N1CCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)N)C1=C(C=CC=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1N1CCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |